5-Fluoro-6-methyl-2,3-dihydro-1H-inden-1-one

Description

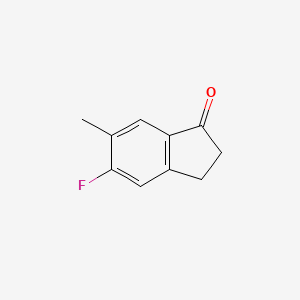

5-Fluoro-6-methyl-2,3-dihydro-1H-inden-1-one is a bicyclic ketone featuring a fluoro substituent at position 5 and a methyl group at position 5. This compound belongs to the 2,3-dihydro-1H-inden-1-one family, which is widely studied for its versatility in medicinal chemistry and materials science. The fluorine and methyl substituents likely influence its electronic and steric properties, impacting reactivity and binding affinity compared to other substituted indenones.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-6-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c1-6-4-8-7(5-9(6)11)2-3-10(8)12/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJKXTPBVAGOAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCC2=O)C=C1F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-methyl-2,3-dihydro-1H-inden-1-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methylbenzaldehyde and cyclopentanone.

Cyclization Reaction: The key step involves a cyclization reaction where the aldehyde group of 5-fluoro-2-methylbenzaldehyde reacts with cyclopentanone under acidic conditions to form the indanone structure.

Reaction Conditions: This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of 5-fluoro-6-methylindanone carboxylic acid.

Reduction: Formation of 5-fluoro-6-methyl-2,3-dihydro-1H-inden-1-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, 5-Fluoro-6-methyl-2,3-dihydro-1H-inden-1-one serves as a vital building block for the development of complex organic molecules. Its unique structure allows for various chemical transformations such as:

- Oxidation : Converting the compound into ketones or carboxylic acids.

- Reduction : Producing alcohols or alkanes.

- Substitution : Introducing different functional groups at the fluorine or methyl positions.

Biology

Research has indicated that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer research. Studies have focused on its mechanism of action, which involves interactions with specific molecular targets that could lead to significant biological effects .

Case Study: Anticancer Activity

A study evaluated the efficacy of various derivatives of this compound against cancer cell lines. The results showed promising IC50 values indicating strong inhibition of cell growth in certain cancer types, suggesting its potential as a therapeutic agent .

Medicine

The compound is being investigated for its role as a pharmaceutical intermediate. Its derivatives are being synthesized and tested for their pharmacological properties, aiming to develop new drugs with enhanced efficacy and reduced side effects .

Industrial Applications

This compound is also utilized in the production of specialty chemicals and materials. Its applications extend to the agrochemical industry where it is used as an intermediate in the synthesis of pesticides and herbicides .

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| 5-FM-DIH | 18.8 ± 0.7 | KARPAS422 |

| 5-FM-DIH | 0.5 ± 0.1 | Other Cancer Types |

Table 2: Chemical Reaction Outcomes

| Reaction Type | Major Products Formed |

|---|---|

| Oxidation | Fluoro-methyl ketones |

| Reduction | Fluoro-methyl alcohols |

| Substitution | Various substituted indenones |

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Key Observations :

Enzyme Inhibition

Growth Inhibition

| Compound | Hypocotyl IC50 (mM) | Root IC50 (mM) | Reference |

|---|---|---|---|

| 3-Hydroxy-5-isopropyl-3-methyl derivative | 0.34 | 0.16 |

Trends :

Biological Activity

5-Fluoro-6-methyl-2,3-dihydro-1H-inden-1-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and a methyl group on the indanone scaffold. The structural formula can be represented as follows:

This compound's unique structure contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine and methyl groups influence the compound's binding affinity to enzymes or receptors, modulating various biological processes.

Enzyme Interactions

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been studied for its effects on cholinesterases, which are critical for neurotransmitter regulation in the nervous system .

Anticancer Properties

This compound has shown promising anticancer activity in several studies:

- In vitro Studies : The compound was evaluated against various cancer cell lines. For example, it exhibited significant antiproliferative effects against HeLa (cervical cancer) and HCT116 (colorectal cancer) cell lines with IC50 values comparable to established chemotherapeutics .

Selectivity

In comparative studies, this compound demonstrated higher selectivity against cancer cells compared to normal human cells, indicating a potentially lower toxicity profile .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

-

Renal Cell Carcinoma : In xenograft models of renal cell carcinoma, treatment with this compound resulted in reduced tumor size and downregulation of hypoxia-inducible factor (HIF) pathways, which are often upregulated in tumors .

Xenograft Study Results

- Dosage : Administered at varying doses (10 mg/kg to 100 mg/kg).

- Outcome : Significant reduction in tumor volume after treatment.

- Colorectal Cancer : A study involving colorectal cancer models showed that this compound inhibited tumor growth effectively while maintaining a favorable safety profile compared to traditional chemotherapeutics like 5-fluorouracil .

Q & A

Basic: What synthetic methodologies are recommended for 5-Fluoro-6-methyl-2,3-dihydro-1H-inden-1-one, and how can reaction conditions be optimized?

Answer:

The synthesis of fluorinated indenones typically involves Friedel-Crafts acylation or halogenation of pre-functionalized indane precursors. For example, in related compounds like 5,6-difluoro-2,3-dihydro-1H-inden-1-one, halogenation is achieved using fluorinating agents (e.g., Selectfluor®) under anhydrous conditions . To optimize yields:

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.

- Catalyst selection : Lewis acids like AlCl₃ or BF₃·Et₂O enhance electrophilic substitution in the indenone core .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30) effectively isolates the product .

Basic: How can researchers validate the purity and structural identity of this compound?

Answer:

Characterization relies on spectroscopic and chromatographic methods:

- 1H/13C NMR : Key signals include the carbonyl carbon (δ ~200 ppm in 13C NMR) and fluorine-induced deshielding in aromatic protons (δ 7.3–7.5 ppm in 1H NMR) .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ expected at m/z 180.06).

- TLC/HPLC : Use silica gel plates or C18 columns with UV detection (λ = 254 nm) to monitor purity .

Basic: What safety protocols are critical when handling this compound?

Answer:

Safety data for analogous compounds (e.g., 5,6-dimethyl-2,3-dihydro-1H-inden-1-one) indicate hazards:

- H302/H315 : Harmful if swallowed; causes skin irritation.

- H319/H335 : Causes eye irritation and respiratory discomfort .

Mitigation : - Use PPE (gloves, goggles, lab coats).

- Work in a fume hood with proper ventilation.

- Store at 2–8°C in airtight containers.

Advanced: How do fluorine and methyl substituents influence the electronic and steric properties of the indenone core?

Answer:

- Electronic effects : Fluorine’s electronegativity withdraws electron density, reducing aromatic ring reactivity and stabilizing intermediates in nucleophilic attacks .

- Steric effects : The methyl group at position 6 may hinder access to the carbonyl group, affecting binding in receptor studies .

Experimental validation : - Compare Hammett substituent constants (σₘ/σₚ) via kinetic studies.

- Use X-ray crystallography (as in related indenones) to analyze bond angles and steric crowding .

Advanced: Which computational approaches predict the physicochemical and pharmacological properties of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and reactivity .

- Molecular docking : Use AutoDock Vina to simulate binding to targets like dopamine receptors, leveraging crystallographic data from fluorinated indenones .

- QSAR models : Corrogate substituent parameters (e.g., logP, polar surface area) with bioavailability using tools like Schrödinger’s QikProp .

Advanced: How to design ecotoxicological studies for assessing environmental persistence?

Answer:

Follow OECD guidelines for environmental fate analysis:

- Biodegradation : Use OECD 301F (manometric respirometry) to measure aerobic degradation in sludge .

- Aquatic toxicity : Conduct Daphnia magna acute toxicity tests (OECD 202) at concentrations ≤10 mg/L.

- Soil adsorption : Apply batch equilibrium method (OECD 106) to determine Koc (organic carbon partition coefficient).

Advanced: How to resolve discrepancies in pharmacological activity data across studies?

Answer:

Contradictions may arise from:

- Enantiomeric purity : Chiral HPLC or SFC separates stereoisomers, as seen in trans-2-aminoindenone derivatives .

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times.

- Metabolic stability : Use liver microsome assays to compare interspecies differences (e.g., human vs. rat CYP450 metabolism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.